molecular formula C10H18ClNO2 B1524017 (R)-1-Boc-2-(chloromethyl)pyrrolidine CAS No. 210963-90-9

(R)-1-Boc-2-(chloromethyl)pyrrolidine

Cat. No.: B1524017
CAS No.: 210963-90-9
M. Wt: 219.71 g/mol
InChI Key: KTDOGEILJSFSSG-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-(chloromethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by chloromethylation at the 2-position. One common method includes the reaction of ®-2-(chloromethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for ®-1-Boc-2-(chloromethyl)pyrrolidine are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-2-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-1-Boc-2-(chloromethyl)pyrrolidine is primarily related to its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Boc-2-(hydroxymethyl)pyrrolidine
  • ®-1-Boc-2-(methoxymethyl)pyrrolidine
  • ®-1-Boc-2-(aminomethyl)pyrrolidine

Uniqueness

®-1-Boc-2-(chloromethyl)pyrrolidine is unique due to its chloromethyl group, which provides a versatile handle for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOGEILJSFSSG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708370
Record name tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-90-9
Record name tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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